Cyanidin 3-galactoside
Overview
Description
Cyanidin 3-O-beta-D-galactoside chloride is a memeber of the class of anthocyanin chlorides that has cyanidin 3-O-beta-D-galactoside as the cationic counterpart. It contains a cyanidin 3-O-beta-D-galactoside.
Mechanism of Action
Target of Action
Idaein, also known as Cyanidin 3-O-galactoside, is a glycoside derivative of cyanidin . Its primary target is the epidermal growth-factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, among others. Upon activation, EGFR stimulates intracellular signaling pathways that promote cell proliferation, survival, and other cellular responses .
Mode of Action
Idaein interacts with its target, EGFR, by inhibiting its activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular processes such as cell proliferation and survival .
Biochemical Pathways
These could include the PI3K/Akt pathway, which is involved in cell survival and growth, and the MAPK pathway, which is involved in cell proliferation .
Pharmacokinetics
Therefore, the impact of these properties on its bioavailability is currently unknown .
Result of Action
By inhibiting EGFR, Idaein can potentially disrupt cell proliferation and survival, leading to cellular effects such as growth inhibition or apoptosis . .
Action Environment
The action of Idaein can be influenced by various environmental factors. For example, in apple skin, the synthesis of Idaein requires certain light conditions . This suggests that light exposure could influence the action, efficacy, and stability of Idaein . .
Biochemical Analysis
Biochemical Properties
Idaein interacts with various enzymes and proteins in biochemical reactions. It is known to target the E6 & E7 viral oncoproteins in HPV 18 positive HeLa cell lines . The nature of these interactions is primarily inhibitory, leading to the activation of p53 and subsequent apoptosis .
Cellular Effects
Idaein has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the epidermal growth-factor receptor, thereby affecting cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Idaein exerts its effects through binding interactions with biomolecules, specifically the E6 & E7 viral oncoproteins in HPV 18 positive HeLa cell lines . This binding leads to the activation of p53, a key player in cell cycle regulation and apoptosis .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNONATNXDQJF-QSLGVYCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27661-36-5 | |
Record name | Cyanidin 3-galactoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27661-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanidin 3-o-galactoside chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027661365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYANIDIN 3-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L938Y12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Idaein and where is it found?
A1: Idaein, also known as cyanidin-3-O-galactoside, is a natural pigment belonging to the anthocyanin family. It is responsible for the vibrant red coloration observed in various fruits and vegetables. Idaein has been isolated from cranberries [], cowberries [], apples [, , , ], and even the red knot-grass (Benitade) seedling [, ].
Q2: How does Idaein contribute to the red coloration of fruits?
A2: The intensity and hue of red coloration in apples, particularly in 'Fuji' apples, are influenced by the concentration of Idaein. As chlorophyll and other anthocyanins decline with increasing sunburn, the presence of Idaein, along with carotenoids and quercetin glycosides, becomes more pronounced, contributing to the characteristic red hue [].
Q3: Are there other factors that affect Idaein levels in plants?
A3: Yes, environmental factors like light exposure significantly impact Idaein production. Studies on 'Fuji' apples reveal that UV-B exposure stimulates Idaein accumulation more effectively than other light wavelengths, particularly in immature apple skins []. Additionally, the plant hormone methyl jasmonate (MJ) enhances Idaein synthesis, and this effect is further amplified when combined with ethylene treatment [].
Q4: What is the relationship between Idaein and other flavonoids in plants?
A4: Research suggests a complex interplay between Idaein and other flavonoids like quercetin glycosides. In 'Fuji' apples, while UV-B exposure increases both Idaein and quercetin glycoside content, the specific types of quercetin glycosides affected differ from those influenced by longer light wavelengths []. This suggests a potential regulatory relationship between the biosynthesis pathways of these compounds.
Q5: Does Idaein offer any potential health benefits?
A5: Studies suggest that Idaein might possess antiglycative properties. Japanese red water pepper (Benitade), a rich source of Idaein, has shown potential in inhibiting the formation of Advanced Glycation End Products (AGEs), which are implicated in various age-related diseases [].
Q6: How does the structure of Idaein compare to other anthocyanidins?
A6: While the exact molecular formula and weight of Idaein were not provided in the provided research, its structure is based on cyanidin, the aglycone core. It differs from other cyanidin glycosides by the specific sugar moiety attached, which is a galactose molecule in Idaein. This distinguishes it from compounds like chrysanthemin, which has a glucose sugar attached.
Q7: What analytical techniques are used to study Idaein?
A7: Various analytical methods are employed to identify, quantify, and characterize Idaein. These include:
- Paper chromatography: This technique helps separate and identify different anthocyanins, including Idaein, based on their differential migration on paper strips using specific solvents [, , ].
- Paper electrophoresis: This method utilizes an electric field to separate charged molecules like anthocyanins, allowing for the differentiation of Idaein from similar compounds like chrysanthemin [].
- High-performance liquid chromatography (HPLC): This versatile technique is crucial for separating, identifying, and quantifying individual anthocyanins, including Idaein, in complex mixtures like plant extracts [, , ].
- Thin-layer chromatography (TLC): This simple and rapid method allows for the separation and tentative identification of compounds like Idaein based on their different affinities for a stationary phase and a mobile solvent [].
- Ultrahigh-performance liquid chromatography/quadrupole-time of flight mass spectrometry (UHPLC-QqTOF-MS): This advanced technique provides precise information about the molecular mass and structure of compounds, enabling the definitive identification of Idaein and other anthocyanins [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.